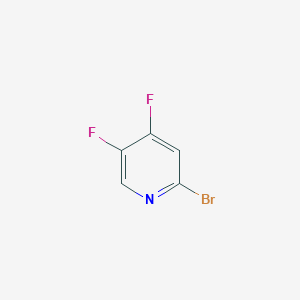

2-Bromo-4,5-difluoropyridine

Description

2-Bromo-4,5-difluoropyridine (CAS: 1033203-43-8) is a halogenated pyridine derivative with the molecular formula C₅H₂BrF₂N and a purity of 95% . This compound is characterized by a pyridine ring substituted with bromine at position 2 and fluorine atoms at positions 4 and 3. Its molecular weight is approximately 195.98 g/mol, and it is commercially available in quantities ranging from 25 mg to 5 g . The strategic placement of halogens (Br and F) on the aromatic ring enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated motifs into target molecules.

Properties

IUPAC Name |

2-bromo-4,5-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNCLKCCOACQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4,5-difluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to moderate conditions.

Industrial Production Methods: Industrial production of 2-Bromo-4,5-difluoropyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-difluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives, respectively.

Reduction Reactions: The compound can be reduced to form 4,5-difluoropyridine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), and bases (e.g., NaH, K2CO3).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).

Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Major Products:

Substitution Reactions: Substituted pyridines with various functional groups.

Coupling Reactions: Biaryl and styrene derivatives.

Reduction Reactions: 4,5-difluoropyridine.

Scientific Research Applications

2-Bromo-4,5-difluoropyridine has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluoropyridine is primarily based on its ability to undergo various chemical transformations. The bromine and fluorine atoms on the pyridine ring influence the compound’s reactivity and interaction with other molecules. The electron-withdrawing nature of the fluorine atoms reduces the basicity of the pyridine ring, making it less reactive towards nucleophiles. The bromine atom, on the other hand, serves as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-4,5-difluoropyridine with structurally related brominated and fluorinated pyridine derivatives, focusing on structural features , reactivity , and applications .

Structural and Physico-Chemical Properties

*Note: Physical state inferred from analogous compounds; 2-bromomethyl-3,5-difluoropyridine is explicitly described as a liquid .

Research Findings and Key Insights

- Reactivity Hierarchy: Bromine substituents in pyridines exhibit higher reactivity than fluorine in SNAr reactions. For example, Hall et al. observed that enolate anions selectively displace bromine in 2,6-dibromo-3,5-difluoropyridine, even when fluorine is present .

- Steric and Electronic Effects : Electron-withdrawing groups (e.g., -F, -OCF₃) enhance Br reactivity but may impede reactions with sterically demanding reagents. For instance, 3-bromo-5-(trifluoromethoxy)pyridine’s -OCF₃ group limits its use in couplings requiring large ligands .

Biological Activity

2-Bromo-4,5-difluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of bromine and fluorine atoms at specific positions on the pyridine ring, which significantly influence its reactivity and interactions with biological targets.

- Molecular Formula : CHBrFN

- Molecular Weight : 194.97 g/mol

- Physical State : Typically appears as a colorless liquid or solid depending on purity and conditions.

- Solubility : Low solubility in water but higher solubility in organic solvents like ether and methanol.

The biological activity of 2-bromo-4,5-difluoropyridine is primarily attributed to its interaction with cytochrome P450 enzymes, particularly CYP1A2. This interaction can lead to alterations in drug metabolism, which is critical for understanding drug-drug interactions and optimizing therapeutic regimens. The halogen substituents enhance the compound's binding affinity to various biological targets, potentially modulating the activity of enzymes and receptors involved in pharmacological processes.

Enzyme Inhibition

Research indicates that 2-bromo-4,5-difluoropyridine acts as an inhibitor of CYP1A2. This inhibition can affect the metabolism of co-administered drugs, leading to altered pharmacokinetics and therapeutic outcomes. The compound's ability to selectively inhibit specific enzymes positions it as a candidate for further exploration in drug development.

Antimicrobial Activity

Compounds with similar structures to 2-bromo-4,5-difluoropyridine have demonstrated antibacterial and antifungal activities. While specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest potential bioactive properties worth investigating.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-bromo-4,5-difluoropyridine, a comparison with other halogenated pyridines is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-3,5-difluoropyridine | Bromine at position 2; Fluorines at positions 3 and 5 | Exhibits different reactivity patterns due to substitution |

| 3-Bromo-4,6-difluoropyridine | Bromine at position 3; Fluorines at positions 4 and 6 | Varying positions alter biological activity |

| 4-Bromo-3-fluoropyridine | Bromine at position 4; Fluorine at position 3 | Distinct reactivity in nucleophilic substitutions |

This table highlights how variations in substitution patterns can significantly impact the biological activity of pyridine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated pyridines, including derivatives similar to 2-bromo-4,5-difluoropyridine. For instance:

- Study on CYP1A2 Inhibition : A study found that compounds with bromine and fluorine substitutions exhibited selective inhibition of CYP1A2, affecting drug metabolism pathways. This finding underscores the importance of structural modifications in enhancing inhibitory potency.

- Antimicrobial Potential : Research into structurally related compounds has indicated promising antibacterial and antifungal activities. Although direct studies on 2-bromo-4,5-difluoropyridine are sparse, its analogs suggest a potential for similar bioactivity.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of fluorinated pyridines reveal that these compounds often exhibit enhanced bioavailability compared to their non-fluorinated counterparts. This property may be leveraged in drug design to improve therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.